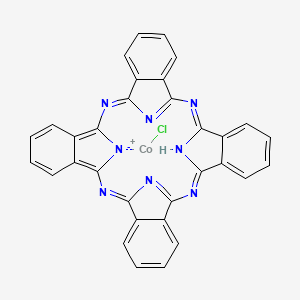

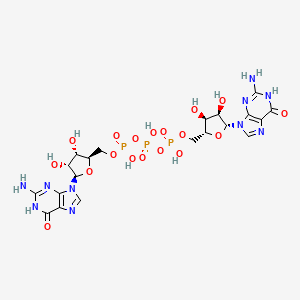

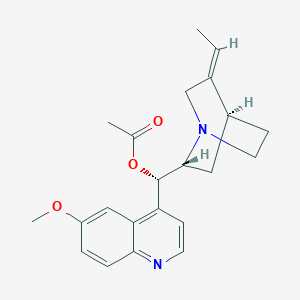

![molecular formula C8H14NNaO2 B1140909 (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium CAS No. 104057-63-8](/img/structure/B1140909.png)

(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium, also known as S-DHPG, is a chemical compound that is widely used in scientific research. It is a selective agonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and is commonly used to study the physiological and biochemical effects of mGluR1 activation.

Mecanismo De Acción

(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium is a selective agonist of mGluR1. Activation of mGluR1 by (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium leads to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to IP3 receptors on the endoplasmic reticulum (ER) and releases calcium ions into the cytoplasm, leading to the activation of calcium-dependent signaling pathways. DAG activates protein kinase C (PKC), which also plays a role in calcium-dependent signaling pathways.

Biochemical and Physiological Effects:

Activation of mGluR1 by (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium has been shown to have a variety of biochemical and physiological effects. In neurons, mGluR1 activation leads to the modulation of synaptic transmission and plasticity. (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium has been shown to enhance long-term potentiation (LTP) in the hippocampus, a form of synaptic plasticity that is thought to underlie learning and memory. In addition, mGluR1 activation has been shown to modulate the release of neurotransmitters such as glutamate, dopamine, and acetylcholine. (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium has also been shown to have neuroprotective effects in models of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium is its selectivity for mGluR1. This allows researchers to specifically study the effects of mGluR1 activation without the confounding effects of activation of other glutamate receptors. In addition, (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium is relatively stable and can be stored for long periods of time without degradation. However, one limitation of (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium is its solubility. (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium is relatively insoluble in water and must be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. This can limit its use in certain experiments.

Direcciones Futuras

There are many future directions for research involving (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium. One area of interest is the role of mGluR1 in neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium has been shown to have neuroprotective effects in models of these disorders, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the role of mGluR1 in addiction and drug abuse. (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium has been shown to modulate the release of dopamine, a neurotransmitter that plays a key role in addiction and drug abuse. Further research is needed to investigate the potential therapeutic applications of mGluR1 agonists in these areas.

Métodos De Síntesis

The synthesis of (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium involves several steps. The first step is the protection of the carboxylic acid group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected glutamic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected N,N-dimethylglutamic acid. The Boc group is then removed by treatment with trifluoroacetic acid (TFA) to give the N,N-dimethylglutamic acid. The final step involves the reaction of the N,N-dimethylglutamic acid with (E)-2-bromo-2-methylpropene in the presence of sodium hydride to form (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium.

Aplicaciones Científicas De Investigación

(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium is widely used in scientific research to study the physiological and biochemical effects of mGluR1 activation. It is commonly used in electrophysiological studies to investigate the role of mGluR1 in synaptic transmission and plasticity. (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium has also been used in behavioral studies to investigate the role of mGluR1 in learning and memory. In addition, (S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium has been used in studies of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

Propiedades

IUPAC Name |

sodium;(2S)-2-(2,2-dimethylpropylideneamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.Na/c1-6(7(10)11)9-5-8(2,3)4;/h5-6H,1-4H3,(H,10,11);/q;+1/p-1/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDNYGQTQHQNCP-RGMNGODLSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])N=CC(C)(C)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])N=CC(C)(C)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14NNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

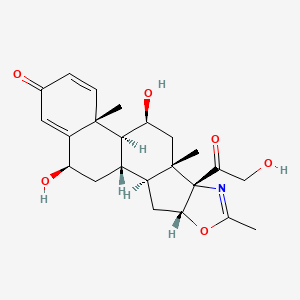

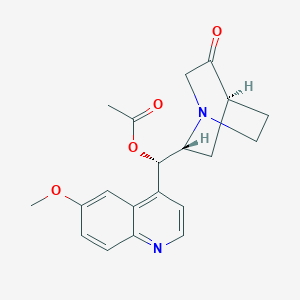

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)

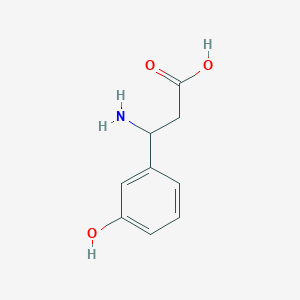

![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)